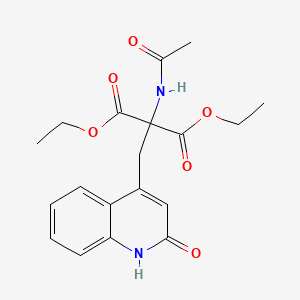

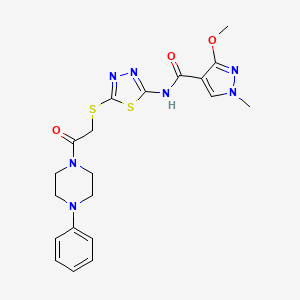

N-(2-(dimethylamino)pyrimidin-5-yl)naphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

- Boronic Acid Coupling : It can react with boronic acids to form boronate esters, which are valuable intermediates in organic synthesis .

- Hydromethylation : By utilizing a radical approach, protodeboronation of alkyl boronic esters can lead to hydromethylation of alkenes, a transformation that remains relatively unexplored .

Physical And Chemical Properties Analysis

Scientific Research Applications

Molecular Imaging and Apoptosis Detection

One notable application is in molecular imaging, specifically in detecting apoptotic cell death. A study synthesized the compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732) for positron emission tomography (PET) studies. This compound, part of the ApoSense family, selectively targets, binds, and accumulates within cells undergoing apoptosis, offering potential in monitoring anti-apoptotic drug treatments (Basuli et al., 2012).

Protein Interaction Studies

The fluorescent properties of sulfonamide derivatives, such as 5-(dimethylamino)-1-naphthalenesulfonamide (dansylamide, DNSA), have been utilized to study protein interactions. For instance, the differential binding profiles and spectral properties of DNSA with human carbonic anhydrase I and II have been explored, providing insights into designing isozyme-specific inhibitors for therapeutic applications (Banerjee et al., 2005).

Pharmacological Applications

The compound and its analogs have also been investigated for their potential pharmacological applications. One study evaluated sulfonamide derivatives of dagenan chloride as inhibitors of lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetic conditions, respectively. The findings suggest these compounds could serve as leads for developing new anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Biochemical Studies

In biochemical research, sulfonamide derivatives have been used as fluorescent probes to study micelle formation and the effects of cholesterol incorporation into mixed micelles of phospholipids and bile salts. Such studies are crucial for understanding cell membrane dynamics and drug delivery mechanisms (Narayanan et al., 1980).

Antimicrobial and Anthelmintic Evaluations

Another study focused on synthesizing, characterizing, and evaluating the in vitro antimicrobial and anthelmintic activities of N-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide and its metal (II) complexes. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Badgujar et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-20(2)16-17-10-14(11-18-16)19-23(21,22)15-8-7-12-5-3-4-6-13(12)9-15/h3-11,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEPLRFMHMYANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)

![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)

![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B2603877.png)

![[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride](/img/structure/B2603883.png)